molecular formula C5H4F3NO2S2 B3384025 5-(Trifluoromethyl)thiophene-2-sulfonamide CAS No. 519055-80-2

5-(Trifluoromethyl)thiophene-2-sulfonamide

Cat. No. B3384025
Key on ui cas rn: 519055-80-2
M. Wt: 231.2 g/mol
InChI Key: OTQTZMHBUKBMEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07084170B2

Procedure details

To a solution of 3-[1-(4-sulfamoyl-phenyl)-1H-tetrazol-5-yloxy]-5-trifluoromethyl-thiophene-2-sulfonamide (210 mg, 0.47 mmol) in benzene (50 mL) is added H2O (2 mL), EtOH (3 mL), formic acid (2 mL) and 10% palladium on carbon (350 mg). The mixture is heated to 80° C. overnight. The reaction mixture is cooled to room temperature and diluted with benzene (50 mL). The reaction mixture is filtered. The benzene layer is dried (Na2SO4), filtered and concentrated. The crude product is chromatographed on silica gel, eluting with EtOAc:Hex (1:10) to afford the title compound (18 mg, 17%) as a white solid.
Name
3-[1-(4-sulfamoyl-phenyl)-1H-tetrazol-5-yloxy]-5-trifluoromethyl-thiophene-2-sulfonamide
Quantity
210 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
350 mg
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
17%

Identifiers

REACTION_CXSMILES
S(C1C=CC(N2C(O[C:17]3[CH:21]=[C:20]([C:22]([F:25])([F:24])[F:23])[S:19][C:18]=3[S:26]([NH2:29])(=[O:28])=[O:27])=NN=N2)=CC=1)(=O)(=O)N.O.CCO.C(O)=O>C1C=CC=CC=1.[Pd]>[F:25][C:22]([F:23])([F:24])[C:20]1[S:19][C:18]([S:26]([NH2:29])(=[O:28])=[O:27])=[CH:17][CH:21]=1

Inputs

Step One
Name
3-[1-(4-sulfamoyl-phenyl)-1H-tetrazol-5-yloxy]-5-trifluoromethyl-thiophene-2-sulfonamide
Quantity
210 mg
Type
reactant
Smiles
S(N)(=O)(=O)C1=CC=C(C=C1)N1N=NN=C1OC1=C(SC(=C1)C(F)(F)F)S(=O)(=O)N
Name
Quantity
2 mL
Type
reactant
Smiles
O
Name
Quantity
3 mL
Type
reactant
Smiles
CCO
Name
Quantity
2 mL
Type
reactant
Smiles
C(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
350 mg
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The benzene layer is dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product is chromatographed on silica gel
WASH
Type
WASH
Details
eluting with EtOAc

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC=C(S1)S(=O)(=O)N)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 18 mg
YIELD: PERCENTYIELD 17%
YIELD: CALCULATEDPERCENTYIELD 16.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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